Ledismase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ledismase is a peptide compound with the molecular formula C679H1083N203O224S4 and a molecular weight of 15802.35.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ledismase involves the recombinant expression of its peptide sequence in genetically modified organisms. The peptide sequence is ATKAVCVLKG DGPVQGIINF EQKESNGPVK VWGSIKGLTE GLHGFHVHEF GDNTAGCTSA GPHFNPLSRK HGGPKDEERH VGDLGNVTAD KDGVADVSIE DSVISLSGDH CIIGRTLVVH EKADDLGKGG NEESTKTGNA GSRLACGVIG IAQ, with a disulfide bridge between cysteine residues at positions 57 and 146 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. The peptide is then purified through a series of chromatographic techniques to achieve the desired purity and activity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Ledismase primarily undergoes oxidation and reduction reactions due to its active oxygen scavenging properties. It can also participate in substitution reactions involving its amino acid residues.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol or β-mercaptoethanol.

Substitution: Amino acid residues in this compound can be substituted using specific reagents that target peptide bonds.

Major Products

The major products of these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acid residues.

Applications De Recherche Scientifique

Ledismase has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes involving oxidative stress and its potential as an antioxidant.

Medicine: Explored for its therapeutic potential in conditions related to oxidative stress and inflammation.

Mécanisme D'action

Ledismase exerts its effects primarily through its active oxygen scavenging properties. It targets reactive oxygen species (ROS) and neutralizes them, thereby reducing oxidative stress in biological systems. The molecular pathways involved include the interaction with ROS and the subsequent reduction of oxidative damage to cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Superoxide Dismutase (SOD): Another enzyme with antioxidant properties that catalyzes the dismutation of superoxide radicals.

Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Glutathione Peroxidase: An enzyme that reduces hydrogen peroxide and organic hydroperoxides using glutathione.

Uniqueness

Ledismase is unique due to its specific peptide sequence and the presence of a disulfide bridge, which contributes to its stability and activity. Unlike other antioxidant enzymes, this compound is a synthetic peptide with customizable properties, making it a versatile tool for research and industrial applications .

Propriétés

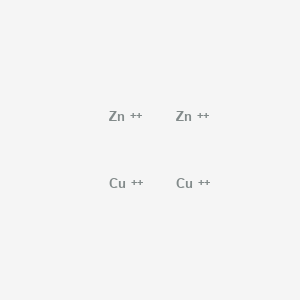

IUPAC Name |

dicopper;dizinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.2Zn/q4*+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASYFLCWHMPGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu+2].[Cu+2].[Zn+2].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2Zn2+8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149394-67-2 |

Source

|

| Record name | Ledismase [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)

![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)

![2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582718.png)